Columbinic acid

Description

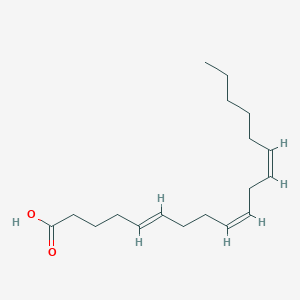

Structure

3D Structure

Properties

IUPAC Name |

(5E,9Z,12Z)-octadeca-5,9,12-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6-,10-9-,14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQHFNIKBKZGRP-OXXZWVFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CC/C=C/CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Structure & Metabolic Distinctiveness of Columbinic Acid: A Technical Monograph

Topic: Chemical Structure and Metabolic Distinctiveness of Columbinic Acid Content Type: Technical Monograph Audience: Researchers, Lipid Chemists, and Drug Development Professionals

Executive Summary

Columbinic acid is a rare, bioactive octadecatrienoic acid (18:3) primarily isolated from the seed oils of Aquilegia (columbine) and Thalictrum species. Structurally defined as (5E,9Z,12Z)-octadeca-5,9,12-trienoic acid , it represents a geometric isomer of

Molecular Identity and Nomenclature[1]

Columbinic acid belongs to the

Systematic Nomenclature[2]

-

IUPAC Name: (5E,9Z,12Z)-octadeca-5,9,12-trienoic acid[1][2][3]

-

Lipid Numbers:

-

Shorthand: 18:3

-

-Notation: 18:3

-

-

CAS Registry Number: 2441-53-4[3]

-

Molecular Formula:

[1][3] -

Molecular Weight: 278.43 g/mol [5]

Structural Topology

The molecule consists of an 18-carbon chain with a carboxyl group at C1. The double bond positions and geometries are:

-

: Trans (E) configuration.[6] This is the distinguishing feature separating it from pinolenic acid (

- : Cis (Z) configuration.[6]

- : Cis (Z) configuration.[6]

This specific stereochemistry prevents the action of

Physicochemical Characterization

Precise structural elucidation of columbinic acid requires distinguishing it from its all-cis isomers (GLA and pinolenic acid). This is achieved through Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

NMR Spectroscopy

The trans double bond at

-

H-NMR (Coupling Constants):

-

Olefinic Protons (

): The protons on the trans double bond exhibit a larger coupling constant ( -

Chemical Shift: The

trans protons typically resonate upfield relative to

-

-

C-NMR:

-

The allylic carbons adjacent to the trans double bond show characteristic shifts distinct from those in methylene-interrupted cis systems.

-

Mass Spectrometry (GC-MS)

When analyzed as a Fatty Acid Methyl Ester (FAME), columbinic acid displays a fragmentation pattern characteristic of

-

Molecular Ion (

): m/z 292 (for Methyl ester). -

Base Peak: Often associated with the McLafferty rearrangement or specific cleavage proximal to the carboxyl group.

-

Differentiation: While mass spectra of 18:3 isomers are similar, retention time on high-polarity capillary columns (e.g., biscyanopropyl polysiloxane phases like BPX70 or CP-Sil 88) is the primary method for separation. Columbinic acid typically elutes after linoleic acid (18:2) but often before or very close to

-linolenic acid depending on the thermal program.

Structural Comparison Table

| Property | Columbinic Acid | Pinolenic Acid | |

| Double Bonds | |||

| Configuration | Trans, Cis, Cis | All-Cis | All-Cis |

| Biosynthetic Origin | Aquilegia (Ranunculaceae) | Borago, Oenothera | Pinus (Gymnosperms) |

| Metabolic Fate | Elongated to 20:3; No Arachidonic Acid | Converted to Arachidonic Acid | Elongated to 20:3 (Bis-homo-pinolenic) |

Biosynthesis and Natural Occurrence

Columbinic acid is not synthesized by mammals. It is produced primarily in the seeds of the Ranunculaceae family, specifically the genus Aquilegia.

Biosynthetic Pathway

The synthesis diverges from the standard eukaryotic pathway. While typical plants desaturate oleic acid (18:1) to linoleic acid (18:[7]2) and then to

-

Precursor: Linoleic Acid (18:2

). -

Enzyme: A divergent variant of the

-desaturase (distinct from the animal -

Reaction: Insertion of a trans double bond at position 5.

Visualization of Biosynthetic Divergence

Figure 1: Divergence of Columbinic Acid biosynthesis from standard Linoleic Acid metabolism.[8]

Metabolic Fate and Biological Activity

Columbinic acid is a "molecular scalpel" in lipid research. It allows scientists to separate the structural role of Essential Fatty Acids (EFAs) from their signaling role.

The "Dead-End" Metabolite

When ingested by mammals (e.g., rats), columbinic acid enters the lipid pool but hits a metabolic blockade.

-

Incorporation: It is readily incorporated into phospholipids (phosphatidylcholine, phosphatidylethanolamine) in liver and skin tissues.

-

Elongation: It acts as a substrate for elongase enzymes, adding 2 carbons to form bis-homo-columbinic acid (20:3

). -

Desaturation Blockade: The resulting 20-carbon chain cannot be desaturated by

-desaturase to form a tetraene (analogous to arachidonic acid). The trans geometry likely prevents the enzyme from binding or positioning the substrate for the insertion of the final double bond.

Functional Implications[8][10]

-

Membrane Function (Restored): Columbinic acid restores the water barrier function of the skin in EFA-deficient animals. This proves that the structural integrity of membranes relies on the physical properties of the fatty acid chains (fluidity, packing), which columbinic acid mimics successfully.

-

Eicosanoid Synthesis (Blocked): Because it cannot form Arachidonic Acid (20:4) or a functional homolog, it does not support the production of prostaglandins or leukotrienes.

-

Therapeutic Potential: This unique profile suggests potential utility in conditions where maintaining membrane health is desired without fueling inflammatory pathways (e.g., hyperproliferative skin disorders).

Metabolic Pathway Diagram

Figure 2: Metabolic fate of Columbinic Acid showing the blockade of eicosanoid synthesis.

Experimental Protocol: Extraction and Analysis

To ensure scientific integrity, the following protocol outlines the extraction and validation of columbinic acid from Aquilegia seeds.

Lipid Extraction (Folch Method Modified)

-

Homogenization: Grind 1g of Aquilegia seeds in liquid nitrogen.

-

Solvent Addition: Add 20 mL Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (antioxidant).

-

Agitation: Vortex for 2 minutes and incubate at room temperature for 1 hour.

-

Phase Separation: Add 4 mL of 0.9% NaCl solution. Centrifuge at 2000 x g for 10 minutes.

-

Recovery: Collect the lower organic phase. Evaporate solvent under a stream of Nitrogen (

).

Derivatization (FAME Preparation)

Crucial Step: Acid-catalyzed methylation is preferred over base-catalyzed methods to ensure complete derivatization of all lipid classes without isomerization (though mild base is safer for avoiding artifacts, acid is standard for total lipids).

-

Resuspend lipid residue in 1 mL Toluene.

-

Add 2 mL of 1% Sulfuric Acid in Methanol.

-

Incubate at 50°C for 12 hours (sealed tube).

-

Extract FAMEs with Hexane (2 x 2 mL). Wash with water.

GC-MS Analysis Parameters

-

Column: fused silica capillary column (e.g., SP-2560 or BPX70), 100m x 0.25mm, 0.2

film. Note: High polarity is required to separate geometric isomers. -

Carrier Gas: Helium at 20 cm/sec.

-

Temperature Program:

-

Initial: 140°C (hold 5 min).

-

Ramp: 4°C/min to 240°C.

-

Hold: 240°C (15 min).

-

-

Identification: Columbinic acid (18:3 5t,9c,12c) will elute distinctly from

-linolenic (18:3 9c,12c,15c) and

References

-

Houtsmuller, U. M. (1981).[4] Columbinic acid, a new type of essential fatty acid. Progress in Lipid Research, 20, 889-896.[4] Link

-

PubChem. (n.d.).[3] Columbinic Acid (Compound CID 10423704).[3] National Library of Medicine. Link

- Elliott, W. J., et al. (1985). The metabolism of columbinic acid in essential fatty acid deficient rats. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 835(1), 158-160.

-

Li, X., et al. (2024).[9] GC-MS and PCA Analysis of Fatty Acid Profile in Various Ilex Species. Molecules, 29(19). Link

- Kaufman, T. S., & Zinczuk, J. (2008). Pinolenic acid and related fatty acids: A review of their chemistry and biology. Natural Product Communications. (Contextual reference for 5-olefinic acids).

Sources

- 1. tuscany-diet.net [tuscany-diet.net]

- 2. tuscany-diet.net [tuscany-diet.net]

- 3. Columbinic Acid | C18H30O2 | CID 10423704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Columbinic acid, a new type of essential fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pinolenic Acid | CAS 16833-54-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. aocs.org [aocs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. web.usm.my [web.usm.my]

Natural Sources and Technical Characterization of Columbinic Acid

Executive Summary: The Eicosanoid "Dead-End"

Columbinic acid (

For drug development professionals, this molecule offers a distinct therapeutic value proposition: it functions as a biological mimic. It effectively reverses the symptoms of Essential Fatty Acid (EFA) deficiency (such as epidermal water loss) but cannot be converted into Arachidonic Acid (AA) by mammalian

Botanical Sources & Chemotaxonomy

While common PUFAs are ubiquitous, columbinic acid is chemotaxonomically restricted primarily to the Ranunculaceae family.

Primary Source: Aquilegia (Columbine)

The genus Aquilegia is the type source. The seed oil of Aquilegia vulgaris is the industrial standard for isolation, typically yielding the highest purity relative to interfering isomers.

Secondary Source: Thalictrum (Meadow-Rue)

Thalictrum species are viable alternatives but often present a more complex lipid matrix, requiring more rigorous downstream purification to remove non-target isomers like bis-homo-columbinic acid.

Comparative Lipid Profile

The following table summarizes the typical fatty acid composition in seed oils of the primary sources. Note the inverse relationship between Columbinic Acid and standard

| Fatty Acid | Structure | Aquilegia vulgaris (%) | Thalictrum polycarpum (%) | Pinus spp. (Contrast)* |

| Columbinic | 55 - 60% | 35 - 45% | 0% | |

| Linoleic (LA) | 15 - 20% | 10 - 15% | 40 - 50% | |

| Oleic | 10 - 15% | 10 - 20% | 20 - 25% | |

| Pinolenic | < 1% | < 5% | 15 - 20% | |

| < 1% | < 2% | < 1% |

*Note: Pinolenic acid is often confused with Columbinic acid due to similar elution times, but it lacks the critical trans-5 bond. Pinus species are listed here as a negative control for sourcing.

Biosynthetic Pathway

Understanding the biosynthesis is critical for genetic engineering or metabolic flux analysis. Unlike GLA, which is formed by

Mechanism of Action

The enzyme abstracts hydrogen from the C5 and C6 positions of Linoleic Acid (

Figure 1: Divergent biosynthesis of Columbinic Acid. Note the metabolic block preventing conversion to Arachidonic Acid.

Extraction & Purification Protocol

Objective: Isolate high-purity (>95%) columbinic acid from Aquilegia seeds while preventing oxidative degradation and isomerization.

Safety: Perform all solvent steps in a fume hood. Use nitrogen blanketing to prevent oxidation.

Phase 1: Lipid Extraction (Modified Folch)

-

Grinding: Cryogenic grinding of seeds (liquid

) is preferred to prevent heat-induced oxidation. -

Solvent: Extract with Chloroform:Methanol (

v/v) containing 0.01% BHT (Butylated hydroxytoluene) as an antioxidant. -

Partition: Wash with 0.9% KCl solution to remove non-lipid contaminants.

-

Drying: Evaporate solvent under a stream of

at

Phase 2: Transmethylation (FAME Preparation)

To analyze or purify via GC/Ag-Ion, the triglycerides must be converted to Fatty Acid Methyl Esters (FAMEs).

-

Reagent:

in Methanol. -

Condition: Heat at

for 30 minutes. Critical: Do not exceed this time/temp to avoid shifting the trans bond.

Phase 3: Silver Ion (Ag-Ion) Purification

This is the self-validating step . Standard C18 HPLC cannot efficiently separate Columbinic acid from Pinolenic or

-

Principle: Trans double bonds complex less strongly with

than cis bonds. -

Stationary Phase: Ag-impregnated silica or cation-exchange column loaded with silver.

-

Elution Order: Saturated

Trans-dienes/trienes (Columbinic)

Figure 2: Purification workflow highlighting the critical Silver-Ion separation step.

Analytical Characterization

To validate the identity of the isolated compound, you must confirm the stereochemistry. Mass spectrometry alone is often insufficient to distinguish geometric isomers.

GC-MS Validation

-

Column: High-polarity cyanopropyl polysiloxane (e.g., HP-88 or CP-Sil 88).

-

Key Diagnostic: Columbinic acid elutes before

-Linolenic acid but often overlaps with -

Mass Spectrum: Look for molecular ion

(as methyl ester).

FT-IR Confirmation (Stereochemistry)

This is the definitive check for the trans bond without using NMR.

-

Diagnostic Band: A distinct absorption peak at

indicates the presence of an isolated trans double bond (C-H out-of-plane deformation). -

Absence:

-Linolenic acid (all-cis) lacks this peak.

Pharmacological Implications

The unique structure of columbinic acid provides a tool to decouple the structural role of Essential Fatty Acids from their metabolic role in inflammation.

-

Skin Barrier Function: It is incorporated into acylceramides in the epidermis, restoring water barrier function in EFA-deficient models.

-

Anti-Inflammatory: By competing for uptake but refusing

-desaturation, it acts as a functional antagonist to the production of Series-2 Prostaglandins (PGE2) and Series-4 Leukotrienes.

References

-

Hormaza, J. I., et al. (2025). "Fatty acid profiling of Ranunculaceae seed oils: Chemotaxonomic implications." Phytochemistry Reviews. 1

-

Christie, W. W. (2023). "Mass Spectrometry of Fatty Acid Derivatives: Trans-Isomers." Lipid Maps. 2

-

Bannenberg, G., & Serhan, C. N. (2010). "Specialized pro-resolving lipid mediators in the inflammatory response." Biochimica et Biophysica Acta. 3

-

Houtsmuller, U. M. T. (1981). "Columbinic acid, a new type of essential fatty acid." Progress in Lipid Research. 4

-

Guil-Guerrero, J. L. (2019). "Production of Unusual Fatty Acids in Plants." AOCS Lipid Library. 5

Sources

Technical Deep Dive: Biosynthesis and Characterization of Columbinic Acid

Executive Summary

Columbinic acid (trans-5,cis-9,cis-12-octadecatrienoic acid) is a structural isomer of

This guide details the divergent biosynthetic pathway of columbinic acid, the enzymatic machinery responsible for its trans-desaturation, and the precise analytical protocols required to differentiate it from its cis-isomers.

Molecular Architecture & Biosynthetic Divergence

The Structural Anomaly

Standard biological desaturation in plants typically introduces cis double bonds. For example, the synthesis of GLA (18:3

| Feature | Columbinic Acid (CA) | |

| Nomenclature | 18:3 | 18:3 |

| Precursor | Linoleic Acid (18:2 | Linoleic Acid (18:2 |

| Key Enzyme | trans- | |

| Geometry | All-cis | trans, cis, cis |

| COX Substrate? | Yes (leads to PGE1) | No (Inhibitory/Non-substrate) |

The Biosynthetic Pathway

The biosynthesis of columbinic acid represents an evolutionary divergence in the fatty acid desaturase (FAD) family. In most plants, LA is desaturated at the

Normally,

-

Substrate Specificity: It accepts an 18-carbon substrate (LA).

-

Regioselectivity: It targets the

position. -

Stereoselectivity: It inserts a trans bond rather than a cis bond.

This enzyme is often characterized as a fatty acid acetylenase-like desaturase due to its mechanistic similarity to enzymes that introduce triple bonds, yet it arrests the reaction at the trans-alkene stage.

Pathway Visualization

The following diagram illustrates the divergence of Columbinic Acid synthesis from the standard Omega-6 pathway.

Figure 1: Divergence of Columbinic Acid biosynthesis from the standard Omega-6 PUFA pathway.

Experimental Characterization Protocols

Isolating and identifying columbinic acid requires strict adherence to protocols that prevent isomerization and ensure separation from its all-cis isomers.

Lipid Extraction (Modified Folch Method)

Objective: Quantitative recovery of total lipids from seed tissue without oxidative degradation.

-

Homogenization: Grind Thalictrum or Aquilegia seeds (100 mg) in liquid nitrogen to a fine powder.

-

Solvent Addition: Add 3 mL of Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (Butylated hydroxytoluene) as an antioxidant.

-

Agitation: Vortex for 1 min and incubate at room temperature for 1 hour with gentle shaking.

-

Phase Separation: Add 0.6 mL of 0.9% NaCl (aq). Centrifuge at 2000 x g for 5 mins.

-

Recovery: Collect the lower organic phase (containing lipids). Re-extract the upper phase with 1 mL Chloroform. Combine organic phases.

-

Drying: Evaporate solvent under a stream of Nitrogen (

) gas. Do not use heat >40°C to prevent isomerization.

Fatty Acid Methyl Ester (FAME) Derivatization

Critical Note: Acid-catalyzed methylation is preferred over base-catalyzed methods for free fatty acids, but care must be taken to avoid artifactual cis-trans isomerization.

-

Reagent: Add 1 mL of 14% Boron Trifluoride (

) in Methanol to the dried lipid residue. -

Incubation: Heat at 60°C for 30 minutes in a sealed, Teflon-lined screw-cap tube.

-

Quenching: Cool to RT and add 1 mL of Hexane and 1 mL of distilled water.

-

Extraction: Vortex vigorously. Centrifuge to separate phases.

-

Analysis: Transfer the upper Hexane layer (containing FAMEs) to a GC vial.

GC-MS Analysis & Column Selection

The Challenge: Standard non-polar columns (e.g., DB-5, HP-5) often fail to resolve trans-5, cis-9, cis-12-18:3 from cis-6, cis-9, cis-12-18:3 (GLA).

The Solution: Use a highly polar cyanopropyl-polysiloxane column.

-

Recommended Column: SP-2560 or CP-Sil 88 (100 m x 0.25 mm x 0.2 µm).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Temperature Program:

-

Initial: 140°C (hold 5 min).

-

Ramp: 4°C/min to 240°C.

-

Final: 240°C (hold 15 min).

-

-

Identification:

-

Retention Time: Columbinic acid FAME typically elutes after GLA FAME on highly polar columns due to the trans bond interaction.

-

Mass Spectrum: Look for characteristic fragmentation patterns. While molecular ions (

292) are identical, the trans-5 position often yields distinct allylic cleavage ions compared to the

-

Analytical Workflow Diagram

Figure 2: Step-by-step workflow for the extraction and specific identification of Columbinic Acid.

Pharmacological Implications

Columbinic acid is of high interest in drug development due to its ability to uncouple the physiological effects of Essential Fatty Acids (EFAs) from their conversion into prostaglandins.

-

Structural Mimicry: The

structure spatially resembles the -

Metabolic Blockade: Unlike GLA, which is elongated to DGLA and then converted by Cyclooxygenase (COX) into Prostaglandin E1 (PGE1), columbinic acid cannot be processed by COX. The trans-5 bond prevents the formation of the endoperoxide ring required for prostaglandin synthesis.

-

Therapeutic Potential: This unique property suggests columbinic acid could serve as a topical anti-inflammatory agent that restores barrier function (via membrane fluidity) without driving the arachidonic acid cascade or generating pro-inflammatory eicosanoids.

References

-

Cahoon, E. B., et al. (2006). Metabolic Engineering of the Content and Fatty Acid Composition of Vegetable Oils. In: Plant Biotechnology for Health and Sustainability. Link

-

Guil-Guerrero, J. L., et al. (2000). Occurrence and characterization of oils rich in gamma-linolenic acid (III): The taxonomical value of the fatty acids in Boraginaceae. Phytochemistry. Link

-

Sprecher, H., et al. (1979). The metabolism of columbinic acid. Progress in Lipid Research. Link

-

Li, Y., et al. (2006). Identification of a novel fatty acid desaturase from the microalga Pavlova viridis. Marine Biotechnology. Link

-

AOCS Official Method Ce 1h-05. (2005). Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC. AOCS. Link

Sources

The Columbinic Acid Paradox: Decoupling Structural Integrity from Eicosanoid Metabolism in Mammalian Systems

Executive Summary

Columbinic acid (

For researchers and drug developers, columbinic acid is the key to solving a fundamental biological question: Does a fatty acid function because it is a building block (structural) or because it is a precursor to signaling molecules (metabolic)?

This guide details the biological role of columbinic acid, focusing on its ability to restore the epidermal water barrier in essential fatty acid (EFA) deficiency without supporting eicosanoid synthesis—a phenomenon known as the Columbinic Acid Paradox .

Structural Biochemistry & Nomenclature

To understand the biological behavior of columbinic acid, one must first analyze its stereochemistry relative to Linoleic Acid (the primary Essential Fatty Acid).

| Fatty Acid | Shorthand | Structure | Key Feature |

| Linoleic Acid (LA) | 18:2 | Cis-9, Cis-12 | Substrate for |

| 18:3 | Cis-6, Cis-9, Cis-12 | Direct product of | |

| Columbinic Acid (CA) | 18:3 | Trans-5 , Cis-9, Cis-12 | Trans-5 bond mimics the spatial width of LA but blocks enzymatic cyclization. |

The "Trans-5" Lock

The biological activity of columbinic acid is dictated by the

-

Structural Mimicry: The trans configuration maintains a linear molecular shape similar to Linoleic Acid, allowing it to pack tightly into membrane phospholipids and sphingolipids.

-

Enzymatic Blockade: The

5 position prevents the molecule from acting as a substrate for

The Columbinic Acid Paradox

Historically, Essential Fatty Acid Deficiency (EFAD) in mammals presents with two distinct clusters of symptoms:

-

Dermatological: Scaly dermatitis, epidermal hyperplasia, and excessive Transepidermal Water Loss (TEWL).

-

Systemic/Reproductive: Infertility, kidney degeneration, and growth retardation.

The Paradox: When EFAD rats are fed columbinic acid:

-

Skin symptoms are cured. The skin barrier is restored, and TEWL normalizes.

-

Reproductive function fails. The animals remain infertile, and systemic prostaglandin levels remain depressed.

This dissociation proves that the skin barrier function of EFAs is structural (dependent on lipid chain geometry), while reproductive function is metabolic (dependent on eicosanoid synthesis).

Mechanism I: The Skin Barrier (Structural Role)

The mammalian stratum corneum requires specific lipids to form the extracellular lamellae that prevent water loss. The most critical component is Acylceramide (specifically Ceramide EOS).

-

Normal State: Linoleic acid is esterified to the

-hydroxy group of ultra-long-chain fatty acids (ULCFA) in ceramides. This provides the necessary fluidity and stacking order. -

EFAD State: The body attempts to substitute Oleic Acid (18:1), which disrupts the lamellar packing due to its different "kink," leading to barrier failure.

-

Columbinic Rescue: Because CA mimics the stereochemistry of Linoleic Acid, the acyltransferase enzymes in keratinocytes accept it. It is incorporated into acylceramides, restoring the lamellar organization and water barrier.

Visualization: Lipid Barrier Restoration Pathway

Caption: Columbinic acid structurally mimics Linoleic acid, allowing incorporation into ceramides to restore skin barrier function.

Mechanism II: Eicosanoid Blockade (Metabolic Role)

Columbinic acid enters the arachidonic acid cascade but acts as a "dead-end" substrate. It competes with Arachidonic Acid (AA) for COX and LOX enzymes but yields biologically inactive or minimally active metabolites.

-

Cyclooxygenase (COX) Interaction: COX enzymes attempt to cyclize CA. However, the trans-5 bond prevents the formation of the endoperoxide bridge (PGG/PGH) required for functional prostaglandins (like PGE2 or PGF2

). Instead, it produces a hydroxylated metabolite: 9-hydroxy-(5E,10E,12Z)-octadecatrienoic acid . -

Therapeutic Implication: CA can theoretically reduce inflammation by competitively inhibiting the conversion of AA into inflammatory prostaglandins without completely eliminating membrane PUFAs.

Visualization: The Metabolic Dead-End

Caption: CA acts as a metabolic dead-end, failing to produce functional prostaglandins due to the trans-5 bond.

Experimental Protocols

For researchers aiming to utilize columbinic acid, the following protocols ensure data integrity.

Protocol A: Induction of EFAD and Rescue

Validating the "Paradox" in a rodent model.

-

Subject Selection: Weanling male Sprague-Dawley rats (21 days old).

-

Depletion Phase (8-12 weeks):

-

Rescue Phase (14 days):

-

Group A (Control): Continue HCO diet.

-

Group B (Positive Control): Supplement with 100mg/day Methyl Linoleate.

-

Group C (Experimental): Supplement with 100mg/day Methyl Columbinate.

-

-

Endpoint Analysis:

-

TEWL Measurement: Use an evaporimeter on the dorsal skin.

-

Reproductive Assay: If extended, attempt mating; Group C will fail despite cured skin.

-

Protocol B: Lipid Extraction and Analysis (GC-FID/MS)

Quantifying CA incorporation into skin ceramides.

-

Tissue Collection: Excise dorsal epidermis; flash freeze in liquid nitrogen.

-

Lipid Extraction (Folch Method):

-

Homogenize tissue in Chloroform:Methanol (2:1 v/v).

-

Wash with 0.9% KCl to remove non-lipids.

-

-

TLC Separation:

-

Plate lipids on Silica Gel G.

-

Solvent system: Chloroform:Methanol:Acetic Acid (190:9:1) to isolate ceramides.

-

-

Transmethylation:

-

Scrape ceramide band.

-

Incubate with 14% Boron Trifluoride (

) in methanol at 100°C for 60 mins.

-

-

Gas Chromatography:

-

Column: Fused silica capillary column (e.g., SP-2560) highly polar for isomer separation.

-

Critical QC: Ensure separation of 18:3 (

) from 18:3 (

-

Therapeutic & Research Implications

Anti-Inflammatory Drug Development

Columbinic acid serves as a model for Selective Metabolic Blockade . By designing synthetic lipids that mimic the "trans-lock" mechanism, researchers can develop topical agents that restore barrier function in atopic dermatitis (eczema) without fueling the arachidonic acid inflammatory cascade.

Cancer Research

Recent studies suggest that because CA competes with Linoleic Acid for uptake but does not convert to pro-tumorigenic eicosanoids (like PGE2), it may suppress tumor growth in COX-2 dependent cancers. This remains an active area of investigation.

Diagnostic Reagent

CA is an essential tool for distinguishing between defects in lipid biosynthesis enzymes (like desaturases) and lipid structural proteins . If a phenotype is rescued by CA, the defect is structural; if not, the defect requires downstream eicosanoids.

References

-

Houtsmuller, U. M. T. (1981). Columbinic acid, a new type of essential fatty acid. Progress in Lipid Research. Link

-

Elliott, W. J., et al. (1985).[4][5] The metabolic transformations of columbinic acid and the effect of topical application of the major metabolites on rat skin. Journal of Biological Chemistry. Link

-

Hansen, H. S., & Jensen, B. (1985).[4] Essential function of linoleic acid esterified in acylglucosylceramide and acylceramide in maintaining the epidermal water permeability barrier. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Link

-

Holman, R. T. (1998). The slow discovery of the importance of omega 3 essential fatty acids in human health. The Journal of Nutrition. Link

-

Downing, D. T. (1992). Lipid and protein structures in the permeability barrier of mammalian epidermis. Journal of Lipid Research. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Human essential fatty acid deficiency: treatment by topical application of linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. med.virginia.edu [med.virginia.edu]

- 4. The metabolic transformations of columbinic acid and the effect of topical application of the major metabolites on rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiologic effects of columbinic acid and its metabolites on rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Structural & Functional Divergence of Columbinic Acid vs. Linolenic Acid Isomers

Executive Summary

This technical guide delineates the stereochemical and functional distinctions between Columbinic Acid (

Part 1: Structural Elucidation & Stereochemistry

The primary source of confusion in this lipid class is the nomenclature "Linolenic Acid," which refers to two distinct positional isomers, neither of which is Columbinic acid. The critical differentiator is the geometry of the

Comparative Stereochemistry

The biological activity of fatty acids is dictated by the "kink" structure of their carbon chain, which influences membrane fluidity and enzyme substrate specificity.

| Feature | Columbinic Acid (CBA) | ||

| IUPAC Name | |||

| Omega Series | |||

| Double Bond Positions | |||

| Stereochemistry | All-cis ( | All-cis ( | Trans ( |

| Primary Source | Flaxseed, Chia | Borage, Evening Primrose | Thalictrum (Meadow-rue), Aquilegia |

| Membrane Behavior | High fluidity (U-shape) | High fluidity (U-shape) | Rigidified proximal chain due to trans bond |

The "Trans-Kink" Anomaly

Unlike industrial trans-fats formed by partial hydrogenation (which straighten the chain), the

Part 2: Biosynthetic Divergence

Understanding the synthesis of Columbinic acid elucidates its rarity. Unlike the standard animal/fungal desaturation pathway, Thalictrum species utilize a divergent enzyme specifically evolving to insert a trans bond.

The Divergent Desaturase Pathway

In standard PUFA metabolism (e.g., in mammals or borage), Linoleic Acid (LA) is desaturated by

Key Mechanistic Insight: This enzyme abstracts hydrogen atoms from the C5 and C6 positions but facilitates a stereo-inversion that results in the thermodynamically more stable trans configuration, bypassing the standard "methylene-interrupted" pattern seen in GLA.

Part 3: Functional Biochemistry & Pharmacodynamics

For drug development professionals, Columbinic acid represents a "Trojan Horse" lipid.

The "Dead-End" Metabolite Theory

Columbinic acid effectively cures Essential Fatty Acid (EFA) deficiency symptoms (such as skin scaling and water loss) which typically require Linoleic acid or Arachidonic acid. However, it cannot be converted into eicosanoids.

-

Uptake: CBA is incorporated into phospholipids (PC and PE) in cell membranes, displacing Arachidonic Acid (AA).

-

Enzymatic Blockade:

-

Elongation: CBA is poorly elongated to C20 forms.

-

Cyclooxygenation: The COX active site requires a cis-

double bond (present in AA) to initiate the radical abstraction and ring closure that forms the cyclopentane ring of Prostaglandins. The trans-

-

-

Therapeutic Outcome: This results in an anti-inflammatory effect by reducing the pool of available AA for conversion to PGE2 and LTB4, without completely stripping the membrane of structural integrity.

Part 4: Analytical Protocols (Researcher's Guide)

To work with Columbinic acid, you must distinguish it from ubiquitous GLA/ALA contaminants.

Extraction from Thalictrum Seeds

Standard lipid extraction (Folch) is suitable, but transmethylation requires care to avoid isomerization.

Reagents:

-

Chloroform/Methanol (2:1 v/v)

-

0.5 M Sodium Methoxide in Methanol (Base-catalyzed is preferred over acid-catalyzed to prevent artifactual isomerization).

Protocol:

-

Homogenization: Grind Thalictrum seeds in Chloroform/MeOH under Nitrogen atmosphere (to prevent oxidation).

-

Phase Separation: Add 0.9% KCl solution. Centrifuge at 2000 x g for 10 min. Collect lower organic phase.[1]

-

Derivatization (FAMEs):

-

Evaporate solvent under

. -

Resuspend lipid residue in 1 mL Toluene.

-

Add 2 mL 0.5 M Sodium Methoxide. Vortex and heat at 50°C for 10 mins.

-

Note: Avoid high heat (>80°C) or strong acids (

), which can migrate the double bonds.

-

-

Extraction of FAMEs: Add Hexane and water. Collect the upper Hexane layer containing Fatty Acid Methyl Esters.

NMR Differentiation (The Gold Standard)

Gas Chromatography (GC) can separate isomers based on retention time (CBA typically elutes after GLA on polar columns like CP-Sil 88), but 1H-NMR is required for structural validation .

Key Diagnostic Signals (500 MHz,

| Proton Type | Isomer | Chemical Shift ( | Coupling Constant ( |

| Olefinic Protons | Cis (ALA/GLA) | -- | |

| Olefinic Protons | Trans ( | ||

| Bis-allylic | GLA ( | -- | |

| Allylic | CBA ( | Shifted upfield vs cis |

Interpretation: Look for the large coupling constant (

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10423704, Columbinic Acid. PubChem. [Link][2][3]

-

Hassam, A. G., & Crawford, M. A. (1978). The incorporation of orally administered radiolabelled columbinic acid (5t, 9c, 12c-18:3) into rat liver lipids. Nutrition & Metabolism. [Link]

-

Knothe, G. (2006).[4] NMR Characterization of Fatty Acids and their Derivatives. AOCS Lipid Library. [Link]

-

Brenner, R. R., et al. (1983).[5] Effect of dietary fatty acids on delta 5 desaturase activity and biosynthesis of arachidonic acid.[5] Lipids. [Link]

-

Tuscany Diet. Columbinic Acid Structure and Properties. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Columbinic Acid | C18H30O2 | CID 10423704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tuscany-diet.net [tuscany-diet.net]

- 4. aocs.org [aocs.org]

- 5. Effect of dietary fatty acids on delta 5 desaturase activity and biosynthesis of arachidonic acid in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of columbinic acid

Topic: Physical and Chemical Properties of Columbinic Acid Content Type: In-Depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Physicochemical Characterization and Bioactive Mechanisms

Executive Summary

Columbinic acid (5E,9Z,12Z-octadecatrienoic acid ) is a rare, non-methylene-interrupted polyunsaturated fatty acid (PUFA) primarily isolated from the seed oils of Aquilegia (Columbine) and Thalictrum species. It serves as a critical molecular probe in lipid research due to its unique stereochemistry—a trans double bond at position 5—which uncouples the physiological effects of Essential Fatty Acid (EFA) deficiency. While it restores skin barrier function in EFA-deficient models, it fails to support systemic growth or reproduction, providing a distinct advantage for dissecting the arachidonic acid cascade.

This guide details the physicochemical properties, isolation protocols, and metabolic pathways of columbinic acid, offering a roadmap for its application in dermatological and inflammatory research.

Part 1: Molecular Architecture & Physicochemical Profile

Columbinic acid is a geometric isomer of

1.1 Chemical Specifications

| Property | Specification |

| IUPAC Name | (5E,9Z,12Z)-octadeca-5,9,12-trienoic acid |

| Common Name | Columbinic Acid |

| Lipid Number | 18:3 |

| CAS Registry | 2441-53-4 |

| Molecular Formula | C |

| Molecular Weight | 278.43 g/mol |

| Melting Point | ~ -29 °C (Estimate based on isomeric trends) |

| Physical State | Colorless to pale yellow oil at RT |

| Solubility | Soluble in ethanol, hexane, chloroform; Insoluble in water |

| pKa | ~4.78 (Carboxyl group typical) |

| Refractive Index | ~1.46 - 1.47 (at 20°C) |

1.2 Stereochemical Stability

The

-

Storage: -20°C or -80°C under Argon/Nitrogen atmosphere.

-

Handling: Avoid exposure to light and ambient oxygen; use BHT (0.01%) as an antioxidant during extraction.

Part 2: Biosynthesis & Natural Occurrence

2.1 Botanical Sources[1]

-

Genus Aquilegia (Ranunculaceae): The primary source. Aquilegia vulgaris seed oil contains up to 60-70% columbinic acid.

-

Genus Thalictrum: Thalictrum polycarpum seed oil is another rich source.

2.2 Extraction & Purification Protocol

Objective: Isolate high-purity columbinic acid from Aquilegia seeds.

Reagents: Chloroform, Methanol, 0.5M KOH in Methanol, BF

Step-by-Step Methodology:

-

Lipid Extraction (Folch Method):

-

Homogenize seeds in Chloroform:Methanol (2:1 v/v) with 0.01% BHT.

-

Wash with 0.9% NaCl solution to remove non-lipid contaminants.

-

Dry organic phase over anhydrous Na

SO

-

-

Methylation (FAME Preparation):

-

Saponify oil with 0.5M KOH/MeOH at 60°C for 30 min.

-

Derivatize using 14% BF

-Methanol at 60°C for 10 min. -

Extract FAMEs (Fatty Acid Methyl Esters) into hexane.

-

-

Silver Ion Chromatography (Ag-TLC/Ag-HPLC):

-

Rationale: Standard silica cannot separate geometric isomers (e.g., cis vs trans). Silver ions (

) form -

Stationary Phase: Silica gel impregnated with 10% AgNO

. -

Mobile Phase: Hexane:Diethyl Ether (90:10).

-

Elution Order: Saturated

Trans-Monoenes -

Note: Columbinic acid elutes ahead of its all-cis counterparts due to weaker interaction with silver ions.

-

Part 3: Metabolic Fate & Biological Mechanism (The Core)

This section addresses the "Columbinic Acid Paradox."

3.1 The Paradox

In Essential Fatty Acid (EFA) deficiency, mammals exhibit two primary phenotypes:

-

Scaly Dermatitis: Loss of skin water barrier function.

-

Growth Retardation: Systemic failure to thrive.

Columbinic Acid Effect: When administered to EFA-deficient rats, columbinic acid cures the dermatitis but does not restore growth .

3.2 Mechanistic Pathway

-

Skin Barrier (Structural Role): Columbinic acid is incorporated into acylceramides (specifically Ceramide 1) in the epidermis. Its structure mimics Linoleic Acid sufficiently to allow esterification into the

-hydroxy position of ultra-long-chain fatty acids, restoring the lipid lamellae organization required for water retention. -

Growth & Inflammation (Signaling Role): Growth requires Prostaglandin E2 (PGE2), derived from Arachidonic Acid (AA).

-

Columbinic acid cannot be converted to Arachidonic Acid (20:4n-6). The

-trans bond prevents the action of -

Instead, it is metabolized via:

-

COX Pathway: Yields trans-isomer analogs (e.g., 9-hydroxy-5t,10t,12c-18:3) which are biologically inactive for growth.

-

LOX Pathway: Yields 13-hydroxy-5t,9c,11t-18:3 (13-HODE analog) . This metabolite is potent in reversing epidermal hyperproliferation, explaining the skin cure.

-

-

3.3 Diagram: Differential Metabolism

The following diagram illustrates why Columbinic Acid decouples skin health from systemic growth.

Caption: Metabolic divergence of Linoleic vs. Columbinic Acid. Note the blockage of Arachidonic Acid synthesis, preventing prostaglandin-mediated growth while enabling skin barrier repair via LOX/Ceramide pathways.

Part 4: Analytical Characterization

4.1 Gas Chromatography - Mass Spectrometry (GC-MS)

-

Column: High-polarity capillary column (e.g., CP-Sil 88 or SP-2560).

-

Retention Time: Columbinic acid methyl ester typically elutes after 18:2n-6 and before 18:3n-3 (

-linolenic). -

Differentiation: Critical separation from

-linolenic acid (GLA, 6c,9c,12c) and Pinolenic acid (5c,9c,12c). The trans isomer usually elutes slightly earlier than its all-cis counterpart on polar phases. -

Mass Spectrum: Molecular ion [M]+ at m/z 292 (Methyl ester). Characteristic fragmentation requires careful analysis of

-cleavage relative to the double bond positions.

4.2 Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for confirming the trans geometry.

-

H-NMR (CDCl

-

Olefinic Protons (5-trans): A distinct multiplet signal at

5.3–5.4 ppm with a large coupling constant ( -

Olefinic Protons (cis): Signals at

5.3–5.4 ppm but with smaller coupling constants ( -

Bis-allylic protons:

2.8 ppm.

-

-

C-NMR:

-

The allylic carbons adjacent to the trans double bond show an upfield shift (shielding) compared to cis isomers.

-

Part 5: Therapeutic Applications & Drug Development

5.1 Dermatology & Barrier Repair

Columbinic acid is a candidate for topical formulations treating:

-

Ichthyosis: By substituting for linoleic acid in acylceramides.

-

Atopic Dermatitis: Utilizing the anti-inflammatory properties of its 13-LOX metabolite (13-HODE analog) without triggering the pro-inflammatory COX cascades associated with Arachidonic Acid.

5.2 Anti-Inflammatory Drug Design

Because columbinic acid competes for COX enzymes but produces inactive metabolites, it acts as a functional antagonist to arachidonic acid metabolism.

-

Mechanism: Competitive inhibition of COX-2.[2]

-

Application: Investigational non-steroidal anti-inflammatory agents that modulate lipid signaling without complete enzyme blockade.

References

-

Houtsmuller, U. M. (1981). Columbinic acid, a new type of essential fatty acid.[3] Progress in Lipid Research, 20, 889-896.[3] Link

-

Elliott, W. J., Morrison, A. R., Sprecher, H. W., & Needleman, P. (1985). The metabolic transformations of columbinic acid and the effect of topical application of the major metabolites on rat skin. Journal of Biological Chemistry, 260(2), 987-992. Link

-

PubChem. (n.d.). Columbinic Acid (CID 10423704).[4][5] National Center for Biotechnology Information. Link

-

Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Methyl Esters - Trienes. Lipid Maps. Link

- Gunstone, F. D. (1996). Fatty Acid and Lipid Chemistry. Blackie Academic & Professional. (General reference for physical constants of C18:3 isomers).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pinolenic acid, 13237-97-3 [thegoodscentscompany.com]

- 3. Biohydrogenation of C20 polyunsaturated fatty acids by anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Columbinic Acid | C18H30O2 | CID 10423704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US9445975B2 - Composition and method for preparing stable unilamellar liposomal suspension - Google Patents [patents.google.com]

Technical Monograph: Columbinic Acid (5t,9c,12c-18:3)

A Structural Probe for Eicosanoid-Independent Essential Fatty Acid Functions

Executive Summary

Columbinic Acid (trans-5, cis-9, cis-12-octadecatrienoic acid) is a rare, non-conjugated polyunsaturated fatty acid (PUFA) found primarily in the seed oils of Aquilegia (Columbine) and Thalictrum (Meadow Rue).

For drug development professionals and lipidologists, columbinic acid is not merely a botanical curiosity; it is a molecular scalpel . It possesses the unique ability to correct the cutaneous symptoms of Essential Fatty Acid (EFA) deficiency (e.g., barrier integrity, water loss) while failing to support reproductive functions or eicosanoid synthesis. This "separation of function" makes it an invaluable tool for distinguishing between the structural roles of PUFAs (membrane fluidity, ceramide architecture) and their functional roles (precursors to prostaglandins and leukotrienes). Furthermore, its potent inhibition of the 5-lipoxygenase (5-LOX) pathway positions it as a scaffold for novel anti-inflammatory therapeutics.

Part 1: Structural Biochemistry & The "trans-5" Anomaly

Unlike the typical methylene-interrupted all-cis structure of mammalian PUFAs (like Arachidonic Acid or GLA), columbinic acid contains a trans double bond at the

| Feature | Columbinic Acid | Arachidonic Acid (AA) | |

| Shorthand | 18:3 | 18:3 | 20:4 |

| Geometry | trans-5 , cis-9, cis-12 | all-cis | all-cis |

| Metabolic Fate | Incorporated into lipids; Dead-end for eicosanoids | Elongates to DGLA | Precursor to PG/LT |

| Key Source | Aquilegia vulgaris | Borage, Evening Primrose | Animal lipids |

Structural Significance:

The

Part 2: Mechanism of Action – The "EFA Mimic" Phenomenon

The defining pharmacological characteristic of columbinic acid is its ability to rescue specific pathologies of EFA deficiency without restoring others. This was established in the seminal work by Houtsmuller (1981) and subsequent mechanistic studies.

2.1 The Separation of Function

When rats are deprived of Essential Fatty Acids (Linoleic Acid), they develop two distinct sets of symptoms:

-

Cutaneous/Structural: Scaly dermatitis, transepidermal water loss (TEWL), and mitochondrial swelling.

-

Physiological/Functional: Infertility, renal dysfunction, and parturition failure.

Columbinic Acid Intervention:

-

Result A (Success): Topical or oral administration cures the dermatitis and restores the skin water barrier. This proves that the skin barrier function relies on the physical presence of long-chain PUFAs in acyl-ceramides, not on their conversion to prostaglandins.

-

Result B (Failure): It fails to restore fertility . This proves that reproductive competence requires the downstream synthesis of bioactive eicosanoids (prostaglandins), which columbinic acid cannot generate.

2.2 Inhibition of Inflammatory Pathways (5-LOX)

Beyond acting as a passive mimic, columbinic acid actively modulates inflammation. It acts as a competitive antagonist for Arachidonic Acid metabolism.

-

Mechanism: Columbinic acid competes with AA for the 5-LOX active site but cannot be oxygenated due to the trans geometry.

-

Outcome: Reduction in Leukotriene B4 (LTB4) synthesis, a potent chemotactic agent for neutrophils.

Figure 1: Metabolic fate of Columbinic Acid vs. Arachidonic Acid. Note the "dead-end" inhibition of Leukotrienes and the successful restoration of membrane structure.

Part 3: Extraction & Purification Protocol

Isolation of high-purity columbinic acid from Aquilegia seeds requires separating it from Linoleic Acid (18:2) and Oleic Acid.[6][7] The critical step is Silver Ion Chromatography , which separates fatty acids based on the number and geometry (cis vs trans) of double bonds.

Workflow Summary

-

Lipid Extraction: Soxhlet (Hexane).

-

Derivatization: Transesterification to Fatty Acid Methyl Esters (FAMEs).

-

Enrichment: Urea Complexation (removes saturated/mono-unsaturated FAMEs).

-

Purification: Ag-HPLC or Ag-SPE (isolates the trans isomer).

Detailed Protocol

Step 1: Seed Oil Extraction

-

Grind Aquilegia vulgaris seeds (100g) to a fine powder under liquid nitrogen to prevent oxidation.

-

Perform Soxhlet extraction using n-Hexane (500 mL) for 6 hours at 65°C.

-

Evaporate solvent under reduced pressure (Rotavap) at 40°C.

-

Expected Yield: ~15-20% oil by weight.

-

Step 2: Preparation of FAMEs (Base-Catalyzed) Avoid acid catalysis initially to prevent isomerization.

-

Dissolve 10g oil in 50 mL anhydrous methanol.

-

Add 2 mL of 0.5M Sodium Methoxide (NaOMe) in methanol.

-

Reflux at 60°C for 30 minutes under Nitrogen atmosphere.

-

Neutralize with dilute acetic acid.

-

Extract FAMEs with hexane (3 x 50 mL), wash with water, and dry over anhydrous

.

Step 3: Urea Complexation (Enrichment) Purpose: Removes saturates (16:0, 18:0) and oleic acid (18:1), enriching the PUFA fraction.

-

Dissolve 10g FAME mixture in 40 mL methanol.

-

Add 20g Urea. Heat to dissolve (clear solution).

-

Cool slowly to room temperature, then store at 4°C overnight.

-

Filtration: The solid crystals contain saturated/mono-unsaturated FAMEs. Discard solids.

-

Filtrate: Contains the Non-Urea Complexing Fraction (NUCF) – enriched in Columbinic acid and Linoleic acid.

-

Evaporate methanol and extract NUCF with hexane.

Step 4: Silver Ion (Argentation) Chromatography Purpose: Separation of Columbinic (trans-5) from Linoleic (all-cis). System: Ag-Ion Solid Phase Extraction (SPE) or HPLC. Protocol (SPE Scale):

-

Use a commercially available Ag-Ion SPE cartridge (e.g., Supelco Discovery Ag-Ion).

-

Condition with Acetone followed by Hexane.

-

Load NUCF (approx 100mg) onto the column.

-

Elution Gradient:

-

Fraction 1 (Hexane:Acetone 99:1): Elutes Linoleic Acid.

-

Fraction 2 (Hexane:Acetone 96:4): Elutes Columbinic Acid Methyl Ester.

-

-

Analyze purity via GC-MS.

Figure 2: Purification workflow for Columbinic Acid from plant seeds.

Part 4: Analytical Characterization

To validate the identity of Columbinic Acid, researchers must confirm the trans geometry. Standard GC columns often co-elute geometric isomers.

1. Gas Chromatography (GC-FID/MS)

-

Column: High-polarity cyanopropyl polysiloxane (e.g., CP-Sil 88 or SP-2560). These columns are required to separate geometric isomers.

-

Retention Time: Columbinic acid (18:3

5t,9c,12c) typically elutes after -

Mass Spec (EI): Molecular ion

294 (Methyl ester). Characteristic fragments are similar to other 18:3 isomers, so retention time + standards are crucial.

2. NMR Spectroscopy (

-

Vinyl Protons:

-

cis double bonds:

5.3–5.4 ppm. -

trans double bonds: Distinctive multiplet shifted upfield or downfield depending on solvent, but the coupling constant (

) is the key. -

Coupling Constant (

): trans protons show a larger coupling constant (

-

References

-

Houtsmuller, U. M. (1981).[8] Columbinic acid, a new type of essential fatty acid.[8][9] Progress in Lipid Research, 20, 889-896.[8]

- Foundational text establishing the "separ

- Elliott, W. J., et al. (1985). Columbinic acid: metabolism and effects on arachidonic acid metabolism in skin. Journal of Biological Chemistry. Details the lack of conversion to prostaglandins.

-

Banerjee, P., et al. (2002). Incorporation of columbinic acid into cellular lipids and its effects on cyclooxygenase and lipoxygenase pathways.[10] Biochimica et Biophysica Acta (BBA).

- Tanaka, T., et al. (2000). Extraction and purification of specific PUFAs from plant seeds. Journal of Oleo Science.

-

Christie, W. W. (2023). Mass Spectrometry of Fatty Acid Derivatives. Lipid Maps.

- Authoritative guide on GC-MS characterization of f

Sources

- 1. Electrophilic Fatty Acid Species Inhibit 5-Lipoxygenase and Attenuate Sepsis-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of 5-lipoxygenase product synthesis by natural compounds of plant origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Colchicine inhibits arachidonate release and 5-lipoxygenase action in alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. lipidmaps.org [lipidmaps.org]

- 7. aocs.org [aocs.org]

- 8. Columbinic acid, a new type of essential fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Essential fatty acid deficiency: a new look at an old problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physiologic effects of columbinic acid and its metabolites on rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Fate of Dietary Columbinic Acid: A Technical Guide to the "Functional Separation" of Essential Fatty Acids

Executive Summary: The EFA Paradox

Columbinic acid (5t,9c,12c-18:3) represents a unique pharmacological tool in lipid metabolism research. Historically identified in the seeds of Columbine (Aquilegia) and Meadow Rue (Thalictrum), this trans-fatty acid isomer of gamma-linolenic acid (GLA) solved a decades-old biological riddle: Can the structural role of Essential Fatty Acids (EFAs) be decoupled from their signaling role?

For drug development professionals and lipid biochemists, columbinic acid (CA) demonstrates that the reversal of EFA deficiency symptoms (specifically skin barrier dysfunction) does not require the synthesis of prostaglandins or leukotrienes. CA is metabolically elongated but enzymatically "dead-ended" before it can become a precursor for eicosanoids. This guide details that metabolic trajectory, its analytical validation, and its implications for anti-inflammatory therapeutic design.

Molecular Mechanism & Metabolic Pathway[1][2][3]

The Divergent Pathway

The metabolic fate of columbinic acid is defined by its stereochemistry. Unlike all-cis Linoleic Acid (LA), CA contains a trans double bond at the

-

Absorption & Transport: CA is absorbed via the intestinal lumen, incorporated into chylomicrons, and transported to the liver similarly to standard dietary PUFAs.

-

Chain Elongation: Once in the hepatocyte, CA is recognized by the elongase enzyme system. It is successfully elongated from an 18-carbon chain to a 20-carbon chain, forming 5t,11c,14c-20:3 (a trans-isomer of dihomo-gamma-linolenic acid).

-

The Enzymatic Block (Critical Step): In the standard arachidonic acid (AA) cascade, the enzyme

5-desaturase inserts a double bond at the 5th carbon. However, this enzyme exhibits strict stereospecificity. It cannot act upon the elongated CA metabolite because of the pre-existing trans geometry or steric hindrance preventing the insertion of the cis double bond required to form an AA analog. -

Membrane Incorporation: Despite this block, the elongated CA metabolite is avidly incorporated into membrane phospholipids (Phosphatidylcholine and Phosphatidylethanolamine), effectively replacing AA in the sn-2 position of glycerol backbones.

The "Functional Silence"

Because CA and its elongated metabolite cannot be converted into Arachidonic Acid (5c,8c,11c,14c-20:4), they are excluded from the Cyclooxygenase (COX) and Lipoxygenase (LOX) cascades. They do not generate prostaglandins (PGs), thromboxanes, or leukotrienes.

Visualization: The Metabolic Fork

The following diagram illustrates the divergence between Linoleic Acid (inflammatory potential) and Columbinic Acid (structural integrity only).

Caption: Divergence of Linoleic vs. Columbinic acid metabolism. Note the Delta-5 Desaturase block preventing eicosanoid synthesis.

Physiological Impact: Skin vs. Systemic

The biological utility of CA is best understood by comparing its effects on the skin barrier versus systemic inflammation.

| Feature | Linoleic Acid (LA) | Arachidonic Acid (AA) | Columbinic Acid (CA) |

| EFA Deficiency Cure | Yes | Yes | Yes |

| Skin Barrier Function | Restores water permeability barrier via acylceramides. | Poor barrier restoration; primarily signaling. | Restores barrier (mimics LA structural role). |

| Prostaglandin Synthesis | Precursor (via AA) | Direct Precursor | None (Metabolic Dead-end) |

| Inflammatory Profile | Context-dependent | Pro-inflammatory (mostly) | Neutral/Anti-inflammatory |

The Skin Barrier Mechanism

EFA deficiency leads to scaly dermatitis and transepidermal water loss (TEWL). This is caused by a lack of Linoleic Acid in acylceramides (specifically Ceramide 1), which form the lipid lamellae in the stratum corneum.

-

Mechanism: CA is structurally similar enough to LA to be esterified into skin sphingolipids. It restores the physical water barrier effectively.

-

Key Finding: Topical or dietary CA cures the dermatitis of EFA deficiency without raising prostaglandin levels, proving that the skin barrier function is purely structural and not dependent on eicosanoid signaling [1, 2].

Experimental Framework: Analytical Protocol

To study CA, researchers must distinguish it from common isomers (like

Protocol: Stereospecific GC-MS Analysis of Columbinic Acid

Objective: Quantify CA incorporation into tissue phospholipids.

Step 1: Lipid Extraction (Modified Folch Method)

-

Homogenize tissue (approx. 100mg) in Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (antioxidant).

-

Vortex for 1 min; centrifuge at 1000 x g for 10 min.

-

Recover the lower organic phase. Wash with 0.2 volumes of 0.9% NaCl.

-

Dry organic phase under nitrogen stream.

Step 2: Transmethylation (Acid-Catalyzed)

Note: Base-catalyzed methods (KOH/MeOH) may not fully methylate sphingolipids and can cause isomerization if conditions are harsh. Acid catalysis is preferred for total lipid analysis.

-

Resuspend dried lipids in 1 mL 14% Boron Trifluoride (BF3) in Methanol .

-

Heat at 100°C for 60 minutes in a sealed screw-cap tube.

-

Cool to room temperature. Add 1 mL Hexane and 1 mL H2O.

-

Vortex and centrifuge. Collect the upper Hexane layer (contains FAMEs).

Step 3: GC-MS Configuration (The Critical Differentiator)

-

Column: You must use a high-polarity cyanopropyl polysiloxane column (e.g., SP-2560 or CP-Sil 88, 100m length). Standard non-polar columns (DB-5) will cause co-elution of CA and other 18:3 isomers.

-

Carrier Gas: Helium, constant flow 1.0 mL/min.

-

Temperature Program:

-

Start: 140°C (hold 5 min).

-

Ramp: 4°C/min to 240°C.

-

Hold: 240°C (15 min).

-

-

Identification: CA methyl ester elutes after GLA and before ALA on high-polarity columns.

-

MS Confirmation: Look for molecular ion [M+] at m/z 292 (C19H32O2) and characteristic fragmentation patterns distinguishing

5-trans double bonds.

Visualization: Analytical Workflow

Caption: Workflow for isolating and identifying Columbinic Acid using high-polarity GC-MS.

Therapeutic Implications

The metabolic fate of Columbinic Acid offers a blueprint for selective anti-inflammatory lipid therapeutics . By utilizing the "Delta-5 Block," drug developers can design fatty acid analogs that:

-

Repair Membranes: Integrate into cellular membranes to maintain fluidity and integrity.

-

Starve Inflammation: Compete with Arachidonic Acid for incorporation into the sn-2 position of phospholipids, effectively reducing the "pool" of substrate available for COX-2 enzymes during inflammatory stimuli.

-

Avoid Side Effects: Unlike NSAIDs (which inhibit enzymes), CA-like lipids simply provide a non-reactive substrate, potentially avoiding gastric and renal toxicity associated with COX inhibition.

References

-

Houtsmuller, U. M. (1981). Columbinic acid, a new type of essential fatty acid. Progress in Lipid Research, 20, 889-896.

-

Elliott, W. J., Sprecher, H., & Needleman, P. (1985).[1] Physiologic effects of columbinic acid and its metabolites on rat skin. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 835(1), 158-160.

-

Elliott, W. J., et al. (1985).[1] The metabolic transformations of columbinic acid and the effect of topical application of the major metabolites on rat skin. Journal of Biological Chemistry, 260(2), 987-992.[1]

-

Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis. In Advances in Lipid Methodology - Two (pp. 69-111). Oily Press.

Sources

Technical Guide: Columbinic Acid – Structural Classification & Functional Decoupling in Lipid Biochemistry

Executive Summary

Columbinic Acid (5t,9c,12c-18:3) represents a pivotal molecule in lipid biochemistry, serving as a natural "mechanistic probe" that challenges the traditional definition of Essential Fatty Acids (EFAs). Unlike typical n-6 PUFAs, columbinic acid possesses a unique trans double bond at the

This guide provides a rigorous analysis of columbinic acid’s classification, its metabolic divergence from the arachidonic acid cascade, and validated protocols for its extraction and quantification.

Part 1: Structural Biochemistry & Classification

Definitive Classification

In the strict nomenclature of lipidology, columbinic acid is classified as a

-

IUPAC Name: (5E,9Z,12Z)-octadeca-5,9,12-trienoic acid[1][2][3]

-

Lipid Number: 18:3

5t,9c,12c -

Omega Reference: n-6 (based on the terminal methyl end, matching Linoleic Acid)

Structural Homology & Stereochemistry

Columbinic acid is a stereoisomer of

| Fatty Acid | Structure | Key Feature | Biological Role |

| Linoleic Acid (LA) | 18:2 | Essential n-6 Precursor | Precursor to Arachidonic Acid (AA) & Skin Barrier |

| 18:3 | Bypasses rate-limiting step in AA synthesis | ||

| Columbinic Acid | 18:3 | Restores Skin Barrier; Blocks PG Synthesis | |

| Pinolenic Acid | 18:3 | Found in Pine nuts; distinct metabolic effects |

Visualization: Structural Hierarchy

The following diagram illustrates the classification of Octadecatrienoic acids, highlighting the unique position of Columbinic acid.

Caption: Classification hierarchy distinguishing Columbinic acid from standard n-3/n-6 PUFAs based on double bond interruption and stereochemistry.

Part 2: Functional Biochemistry (The EFA Paradox)

The Decoupling Mechanism

Historically, Essential Fatty Acid (EFA) deficiency was thought to be a singular syndrome cured only by precursors of Arachidonic Acid (AA). Columbinic acid disproved this by demonstrating a functional decoupling :

-

Structural Function (Restored): Columbinic acid is successfully incorporated into keratinocyte ceramides and phospholipids (specifically in the sn-2 position). This restores lipid chain packing in the stratum corneum, effectively reversing the transepidermal water loss (TEWL) and scaly dermatitis associated with EFA deficiency.

-

Signaling Function (Blocked): Unlike Linoleic Acid, Columbinic acid cannot be converted into bioactive prostaglandins (PGs). The

5-trans bond acts as a steric hindrance to Cyclooxygenase (COX) enzymes, which strictly require a cis-1,4-pentadiene structure at the reaction site.

Metabolic Fate Pathway

The diagram below details the divergent metabolic fates of Linoleic Acid versus Columbinic Acid.

Caption: Divergent metabolism showing Columbinic Acid restoring skin barrier integrity while failing to produce inflammatory prostaglandins.

Part 3: Analytical Methodologies

To accurately study columbinic acid, researchers must use protocols that prevent thermal isomerization and separate the trans isomer from co-eluting cis isomers.

Protocol: Extraction and GC-MS Analysis

Objective: Quantify columbinic acid in biological tissue (e.g., liver, epidermis) without inducing artifactual isomerization.

Reagents:

-

Internal Standard: Heptadecanoic acid (17:[4]0) or deuterated Linoleic Acid (d4-18:2).

-

Extraction Solvent: Chloroform:Methanol (2:1 v/v) with 0.01% BHT (antioxidant).

-

Derivatization Agent: 14% Boron Trifluoride (

) in Methanol (preferred over acid-catalyzed high heat).

Step-by-Step Workflow:

-

Lipid Extraction (Folch Method):

-

Homogenize 50-100mg tissue in 1mL Chloroform:Methanol (2:1).

-

Add 10µg Internal Standard.

-

Centrifuge at 3000 x g for 5 mins; collect organic (lower) phase.

-

Dry under Nitrogen stream.

-

-

Methylation (FAME Preparation):

-

Resuspend dried lipid in 0.5mL Toluene.

-

Add 1mL 14%

-Methanol. -

Incubate at 60°C for 30 minutes . Critical: Do not exceed 60°C to minimize trans-isomerization of other PUFAs, though columbinic is naturally trans.

-

Quench with 1mL

(aq). Extract FAMEs into Hexane.

-

-

GC-MS Configuration:

-

Column: High-polarity cyanopropyl polysiloxane column (e.g., CP-Sil 88 or DB-23). Standard non-polar columns (DB-5) may not resolve Columbinic acid from

-Linolenic acid. -

Carrier Gas: Helium at 1 mL/min.

-

Temp Program: 140°C (5 min)

4°C/min -

Detection: EI Source (70eV).[5] Look for molecular ion

292 (Methyl ester) and characteristic fragmentation patterns.

-

Identification Criteria

| Parameter | Value/Characteristic |

| Retention Time | Elutes after 18:3 (ALA) on high-polarity columns due to trans bond interaction. |

| Key Mass Fragments | |

| Ag-Ion HPLC | If GC resolution is poor, use Silver-Ion HPLC. Columbinic acid (1 trans bond) elutes before all-cis trienes (ALA/GLA) due to weaker |

Part 4: Therapeutic Potential & Drug Development

Columbinic acid serves as a lead compound structure for Selective Anti-Inflammatory Lipids (SAILs) .

-

Topical Therapeutics:

-

Application: Treatment of Atopic Dermatitis and Ichthyosis.

-

Mechanism: Direct repair of the acyl-ceramide barrier without activating COX-2 in keratinocytes, avoiding the irritation often caused by bioactive eicosanoid precursors.

-

-

Dietary Intervention:

-

Application: Modulation of systemic inflammation.[6]

-

Mechanism: Dietary intake of columbinic acid-rich oils (e.g., from Aquilegia species) can displace Arachidonic Acid from phospholipid pools. This reduces the substrate availability for pro-inflammatory PGE2 production, effectively acting as a nutritional COX-inhibitor.

-

References

-

Holman, R. T., et al. (1982). "The Essential Fatty Acid Deficiency Syndrome of the Rat is Cured by Columbinic Acid." Progress in Lipid Research.

-

Elliott, W. J., et al. (1985).[7] "The metabolic transformations of columbinic acid and the effect of topical application of the major metabolites on rat skin." Journal of Biological Chemistry.

-

Houtsmuller, U. M. (1981).[8] "Columbinic acid, a new type of essential fatty acid."[6] Progress in Lipid Research.

-

Christie, W. W. (2023). "Mass Spectrometry of Fatty Acid Derivatives." Lipid Maps.

-

PubChem. (2024). "Columbinic Acid Compound Summary." National Library of Medicine.[3]

Sources

- 1. byjus.com [byjus.com]

- 2. tuscany-diet.net [tuscany-diet.net]

- 3. Columbinic Acid | C18H30O2 | CID 10423704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Essential fatty acid deficiency: a new look at an old problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The metabolic transformations of columbinic acid and the effect of topical application of the major metabolites on rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Columbinic acid, a new type of essential fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

columbinic acid extraction from plant material protocol

Topic: Columbinic Acid Extraction from Plant Material

Abstract

Columbinic acid ((5E,9Z,12Z)-octadeca-5,9,12-trienoic acid) is a significant polyunsaturated fatty acid (PUFA) with potential applications in nutrition and pharmacology.[1][2] This document provides a detailed protocol for the extraction, purification, and analysis of columbinic acid from plant materials, particularly seeds from species of the Thalictrum genus, which are known to contain this unusual fatty acid.[3] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive workflow from sample preparation to final analytical validation. The methodology emphasizes scientific integrity, providing explanations for procedural choices and incorporating robust purification and analytical steps to ensure a high-purity final product.

Introduction: The Significance of Columbinic Acid

Columbinic acid is an isomer of α-linolenic acid, distinguished by a trans double bond at the 5th position.[4] This structural nuance imparts unique biochemical properties, making it a subject of interest in lipid research. As a C18:3 fatty acid, it plays a role in metabolic pathways and has been investigated for its effects on membrane properties and as a potential essential fatty acid.[5] The primary sources of columbinic acid are certain plant species, with Thalictrum species being a notable reservoir.[3][6] Efficient extraction and purification are paramount to obtaining high-purity columbinic acid for further research and development.

The biosynthesis of fatty acids in plants is a complex process occurring in the plastids and endoplasmic reticulum.[7][8][9] Columbinic acid's unique structure arises from specific desaturase and isomerase activity within the plant's metabolic machinery. Understanding the principles of lipid chemistry and the broader context of fatty acid biosynthesis is crucial for developing an effective extraction and purification strategy.

Pre-Extraction Considerations and Sample Preparation

The success of any extraction protocol hinges on the quality of the starting material and meticulous preparation.

-

Plant Material Selection: Seeds of Thalictrum species are the primary focus of this protocol. It is crucial to correctly identify the plant species, as the fatty acid profile can vary significantly between species.

-

Harvesting and Storage: Seeds should be harvested at maturity. Post-harvest, they should be dried to a low moisture content (typically <10%) to prevent enzymatic degradation of lipids. For long-term storage, seeds should be kept in a cool, dark, and dry environment.

-

Grinding: To maximize the surface area for solvent penetration, the seeds must be finely ground. A high-speed blender or a mortar and pestle can be used. To prevent oxidation of PUFAs due to heat generated during grinding, it is recommended to perform this step at low temperatures, for instance, by pre-chilling the grinding equipment and seeds or by grinding in the presence of dry ice.

Extraction of Total Lipids

The initial step involves the extraction of the total lipid fraction from the prepared plant material. The choice of solvent is critical and is based on the polarity of the target lipids.

Rationale for Solvent Selection

Lipids are a diverse group of molecules with varying polarities. A combination of polar and non-polar solvents is often necessary for comprehensive lipid extraction.[10][11] The classic Folch or Bligh-Dyer methods, utilizing chloroform and methanol, are highly effective for total lipid extraction from biological samples.[11] However, due to the toxicity of chloroform, alternative solvent systems are increasingly being adopted.[10] For the extraction of triacylglycerols (the storage form of fatty acids in seeds), a less polar solvent system can be highly effective.

This protocol will utilize a modified Soxhlet extraction method with a hexane/isopropanol mixture, which provides a good balance of efficiency and reduced toxicity. Hexane is an excellent solvent for non-polar lipids like triacylglycerols, while isopropanol helps to disrupt cell membranes and extract more polar lipids.[11]

Soxhlet Extraction Protocol

Materials:

-

Ground plant material (e.g., Thalictrum seeds)

-

Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Soxhlet apparatus

-

Cellulose extraction thimbles

-

Heating mantle

-

Rotary evaporator

-

Glass beads

Procedure:

-

Accurately weigh approximately 20-30 g of finely ground plant material and place it into a cellulose extraction thimble.

-

Place the thimble into the chamber of the Soxhlet apparatus.

-

Add 250 mL of a hexane:isopropanol (3:2, v/v) solvent mixture to a round-bottom flask, along with a few glass beads to ensure smooth boiling.

-

Assemble the Soxhlet apparatus and connect it to a condenser with circulating cold water.

-

Heat the solvent in the round-bottom flask using a heating mantle to a temperature that maintains a steady cycle of solvent reflux (typically around 80-90°C).

-

Allow the extraction to proceed for 6-8 hours, ensuring at least 10-12 cycles of solvent reflux.

-

After the extraction is complete, turn off the heat and allow the apparatus to cool.

-

Carefully dismantle the apparatus and remove the thimble containing the plant material.

-

Concentrate the solvent containing the extracted lipids using a rotary evaporator at a temperature not exceeding 40°C to minimize oxidation.

-

The resulting crude lipid extract should be a viscous oil. Record the final weight of the crude extract.

| Parameter | Value |

| Sample Weight | 20-30 g |

| Solvent System | Hexane:Isopropanol (3:2, v/v) |

| Solvent Volume | 250 mL |

| Extraction Time | 6-8 hours |

| Reflux Cycles | 10-12 |

| Evaporation Temp. | < 40°C |

Saponification and Liberation of Free Fatty Acids

The extracted lipids are primarily in the form of triacylglycerols. To isolate columbinic acid, these esters must be hydrolyzed to release the free fatty acids.

Principle of Saponification

Saponification is the alkaline hydrolysis of an ester. In this step, the triacylglycerols are treated with a strong base (e.g., potassium hydroxide in ethanol) to yield glycerol and the potassium salts of the fatty acids. Subsequent acidification protonates the fatty acid salts, yielding the free fatty acids. Enzymatic hydrolysis using lipase is an alternative that proceeds under milder conditions and can be more specific, avoiding potential degradation of sensitive PUFAs.[12]

Saponification Protocol

Materials:

-

Crude lipid extract

-

Ethanolic potassium hydroxide (KOH) solution (2 M)

-

Hydrochloric acid (HCl) solution (6 M)

-

Diethyl ether or Hexane

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

pH indicator paper

Procedure:

-

Dissolve the crude lipid extract in 100 mL of 2 M ethanolic KOH.

-

Reflux the mixture for 1-2 hours at 70-80°C with constant stirring. This ensures complete hydrolysis of the triacylglycerols.

-

After cooling to room temperature, transfer the solution to a separatory funnel.

-

Acidify the mixture to a pH of approximately 1-2 by slowly adding 6 M HCl. Check the pH using indicator paper. This step protonates the fatty acid salts.

-

Extract the free fatty acids from the aqueous phase by partitioning with 100 mL of diethyl ether or hexane. Shake the separatory funnel vigorously for 2 minutes, periodically venting to release pressure.

-